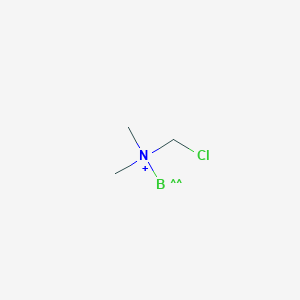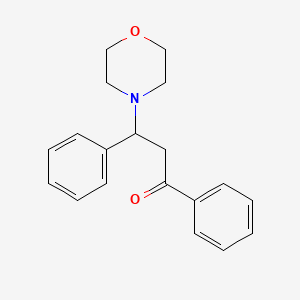
diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate is an organic compound with the molecular formula C13H16ClNO5 It is a derivative of propanedioic acid and is characterized by the presence of a chloroacetyl group attached to an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate typically involves the alkylation of diethyl malonate with 2-chloroacetylaniline. The reaction is carried out in the presence of a base such as sodium ethoxide (NaOEt) to form the enolate ion, which then undergoes nucleophilic substitution with 2-chloroacetylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Sodium Ethoxide (NaOEt): Used in the initial alkylation step.
Hydrochloric Acid (HCl): Can be used for hydrolysis of ester groups.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Hydrolysis Products: Diethyl malonate and 2-chloroacetanilide.
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: May be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A precursor in the synthesis of diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate.
2-Chloroacetanilide: Another related compound with similar structural features.
Ethyl Acetoacetate: Shares the ester functional group and is used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both the chloroacetyl and aniline moieties, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
5634-74-2 |
|---|---|
Molekularformel |
C15H18ClNO5 |
Molekulargewicht |
327.76 g/mol |
IUPAC-Name |
diethyl 2-(N-(2-chloroacetyl)anilino)propanedioate |
InChI |
InChI=1S/C15H18ClNO5/c1-3-21-14(19)13(15(20)22-4-2)17(12(18)10-16)11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
GJRUCBXSRBSRKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)N(C1=CC=CC=C1)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)











